2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride
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Overview
Description
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride is a chemical compound known for its unique properties and applications in various fields. It is characterized by the presence of a tetrafluoroethyl group attached to an aniline moiety, with the addition of a hydrochloride group. This compound is used in scientific research and industrial applications due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride typically involves the reaction of 2-(1,1,2,2-Tetrafluoroethyl)aniline with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The process may involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the careful control of temperature, pressure, and reactant concentrations to maximize yield and purity. The final product is typically purified through recrystallization or other separation techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The tetrafluoroethyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a variety of substituted aniline derivatives.
Scientific Research Applications
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of biological systems and interactions due to its unique properties.
Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride involves its interaction with molecular targets and pathways. The tetrafluoroethyl group can influence the compound’s reactivity and binding affinity to various targets. The hydrochloride group enhances the compound’s solubility and stability, facilitating its use in different applications. The exact molecular targets and pathways depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,1,2,2-Tetrafluoroethyl)aniline
- 3-(1,1,2,2-Tetrafluoroethoxy)aniline
- 4-(1,1,2,2-Tetrafluoroethyl)aniline
Uniqueness
2-(1,1,2,2-Tetrafluoroethyl)aniline;hydrochloride is unique due to the presence of both the tetrafluoroethyl group and the hydrochloride group. This combination imparts distinct properties, such as enhanced solubility and stability, making it suitable for a variety of applications. Compared to similar compounds, it offers a balance of reactivity and stability that is advantageous in both research and industrial contexts.
Properties
IUPAC Name |
2-(1,1,2,2-tetrafluoroethyl)aniline;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F4N.ClH/c9-7(10)8(11,12)5-3-1-2-4-6(5)13;/h1-4,7H,13H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYSQFVRUFOYIOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(C(F)F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF4N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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